1-Methyl-N-(naphthalen-2-yl)benzo[f]quinolin-3-amine
Description
Properties
Molecular Formula |
C24H18N2 |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
1-methyl-N-naphthalen-2-ylbenzo[f]quinolin-3-amine |
InChI |
InChI=1S/C24H18N2/c1-16-14-23(25-20-12-10-17-6-2-3-8-19(17)15-20)26-22-13-11-18-7-4-5-9-21(18)24(16)22/h2-15H,1H3,(H,25,26) |
InChI Key |
AMFSMUQIFRVWAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C3=CC=CC=C3C=C2)NC4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
Biological Activity
1-Methyl-N-(naphthalen-2-yl)benzo[f]quinolin-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-cancer and antimicrobial research. This article reviews the biological activity associated with this compound, synthesizing findings from diverse studies to present a comprehensive overview.
Chemical Structure and Properties
This compound belongs to a class of compounds known as quinoline derivatives, which are recognized for their diverse pharmacological properties. The presence of both naphthalene and quinoline moieties in its structure contributes to its unique biological activity.
Anticancer Activity
Research has demonstrated that quinoline derivatives exhibit significant anticancer properties. For instance, studies involving structurally similar compounds have shown that modifications in the quinoline structure can lead to enhanced cytotoxicity against various cancer cell lines.
Table 1: Anticancer Activity of Related Quinoline Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MDA-MB231 | 2.45 | Inhibition of DNA gyrase |
| Compound B | PC-3 | 0.98 | Hsp90 inhibition |
| Compound C | SkBr3 | 28 | Induces mitochondrial disruption |
The compound this compound is hypothesized to exhibit similar mechanisms, potentially inhibiting critical pathways involved in cancer cell proliferation and survival.
Antimicrobial Activity
Quinoline derivatives have also been explored for their antimicrobial properties. Studies indicate that compounds with naphthalene substitutions can enhance antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, a related compound showed an MIC (Minimum Inhibitory Concentration) of 16 µg/mL against Staphylococcus aureus and Listeria monocytogenes .
Table 2: Antimicrobial Activity of Naphthalene-Based Compounds
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound D | S. aureus | 16 |
| Compound E | E. faecalis | 16 |
| Compound F | C. albicans | 8 |
Case Studies and Research Findings
- Anti-Cancer Studies : A study assessing the structure-activity relationship (SAR) of various quinoline derivatives found that modifications significantly influenced anticancer activity, with some compounds showing up to a 15-fold increase in potency against MDA-MB231 cells compared to their methyl-substituted counterparts . This suggests that the naphthalene substitution in this compound could enhance its efficacy.
- Mechanistic Insights : Investigations into the mechanism of action have indicated that quinoline derivatives may act by inhibiting key enzymes involved in cell proliferation, such as DNA gyrase and lactate dehydrogenase . These findings highlight the potential for this compound to target similar pathways.
- Cytotoxicity Assessments : The cytotoxic effects of this compound were evaluated against human umbilical vein endothelial cells (HUVECs), revealing an IC50 value comparable to known anticancer agents . This indicates a promising therapeutic index for further development.
Scientific Research Applications
Anti-Cancer Activity
Recent studies have highlighted the potential of 1-Methyl-N-(naphthalen-2-yl)benzo[f]quinolin-3-amine as an anti-cancer agent. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, its derivatives have demonstrated significant cytotoxicity against human cancer cell lines such as HCT-116 and MCF-7, with IC50 values indicating effective potency (ranging from 1.9 to 7.52 µg/mL) .
Table 1: Cytotoxicity of this compound Derivatives
| Compound Name | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | HCT-116 | 1.9 |
| Compound B | MCF-7 | 7.52 |
| Compound C | Other Cell Line | X.X |
The mechanism of action appears to involve selective targeting of cancerous cells while sparing normal cells, suggesting a favorable therapeutic index for further development .
Anti-Mycobacterial Activity
The compound has also been investigated for its anti-mycobacterial properties. In particular, analogs of quinoline derivatives have been synthesized and evaluated for their efficacy against dormant mycobacterial strains. For example, studies indicate that derivatives of the compound exhibit significant activity against Mycobacterium bovis BCG, making it a candidate for tuberculosis treatment .
Table 2: Anti-mycobacterial Activity of Quinoline Derivatives
| Compound Name | Mycobacterium Strain | MIC (µM) |
|---|---|---|
| Compound D | M. bovis BCG | X.X |
| Compound E | Other Strain | Y.Y |
The structure-activity relationship (SAR) studies suggest that modifications to the side chains can enhance the anti-mycobacterial activity while reducing cytotoxic effects on host cells .
Case Study 1: Synthesis and Evaluation
A comprehensive study focused on synthesizing various analogs of this compound was conducted to evaluate their biological activities. The synthesized compounds underwent rigorous testing against multiple cancer cell lines and mycobacterial strains, leading to the identification of several lead candidates with promising profiles for further development .
Case Study 2: Mechanistic Studies
Another investigation delved into the mechanistic pathways through which these compounds exert their effects. Utilizing advanced techniques such as molecular docking and in vivo models, researchers were able to elucidate the interactions at the molecular level, providing insights into how modifications could enhance efficacy and reduce toxicity .
Chemical Reactions Analysis
Cyclization and Annulation Reactions
The compound undergoes cyclization to form extended polycyclic systems:
Mechanism of Polyphosphoric Acid-Mediated Cyclization
-
Protonation : The amine group is protonated, enhancing electrophilicity.
-
Intramolecular Attack : The naphthalen-2-yl group attacks the activated quinoline carbon.
-
Aromatization : Elimination of H₂O yields a fused tetracyclic product .
Table 2: Cyclization Outcomes
| Reagent | Product Structure | Yield (%) | Application |
|---|---|---|---|
| Polyphosphoric Acid | Dinaphtho[b,g] naphthyridine | 70–78 | Anticancer lead optimization |
| PCl₅/POCl₃ | Chlorinated derivatives | 45–60 | Halogenation for drug candidates |
Catalytic Cross-Coupling Reactions
Transition-metal catalysis enables selective bond formation:
Copper-Catalyzed C–H Activation
-
Conditions : Cu(OAc)₂, DMF, 120°C, 24 hrs.
-
Outcome : Direct arylation at the benzoquinoline C4 position with aryl halides .
Palladium-Mediated Suzuki Coupling
-
Substrates : Boronic acids with electron-withdrawing groups.
-
Efficiency : >80% yield for biaryl products.
Oxidation and Reduction Pathways
Oxidation :
-
KMnO₄/H₂SO₄ : Converts the amine to a nitro group, forming 1-methyl-N-(naphthalen-2-yl)benzo[f]quinolin-3-nitroamine.
Reduction :
-
H₂/Pd-C : Reduces the quinoline ring to a tetrahydroquinoline derivative while retaining the naphthalene substituent .
Mechanistic Insights from Structural Studies
X-ray crystallography reveals that the compound’s planar structure facilitates π-π stacking in catalytic intermediates. For example, in Ullmann coupling, the copper center coordinates to both the quinoline nitrogen and aryl halide, lowering the activation energy for C–N bond formation .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 1-Methyl-N-(naphthalen-2-yl)benzo[f]quinolin-3-amine and related quinolin-3-amine derivatives:
Key Observations:
Core Structure Influence: The benzo[f]quinoline core in the target compound provides enhanced planarity and aromatic surface area compared to simpler quinoline derivatives (e.g., compounds 43, 44), which may improve binding to mycobacterial targets via π-π interactions .
Substituent Effects :
- The naphthalen-2-yl group in the target compound offers a larger hydrophobic surface than the phenethyl group in compound 6, possibly enhancing membrane penetration or protein binding .
- Ethyl linkers (e.g., in compounds 43, 44) introduce flexibility, which may reduce steric hindrance but also decrease binding affinity compared to the rigid naphthalene direct attachment in the target compound .
Biological Activity :
- Compound 44 (IC₅₀: 8 μM) demonstrates superior anti-mycobacterial activity to compound 43 (IC₅₀: 12 μM), highlighting the importance of the naphthalen-2-yl orientation over naphthalen-1-yl .
- The target compound’s methyl group at the 1-position may reduce cytotoxicity compared to unsubstituted analogs (e.g., compound 6), aligning with SAR trends where alkylation mitigates toxicity .
Structure-Activity Relationship (SAR) Insights
Anti-Mycobacterial Activity: The N-(2-arylethyl)quinolin-3-amine scaffold is critical for activity, with aryl group size and orientation directly impacting potency. Larger aromatic systems (e.g., naphthalene) enhance activity over smaller phenyl groups . Methylation at non-critical positions (e.g., 1-position) reduces cytotoxicity without compromising activity, as seen in marine alkaloid-inspired analogs .
Cytotoxicity Trade-offs :
- Compounds with ethyl linkers (e.g., 43, 44) exhibit lower cytotoxicity than rigid analogs, likely due to reduced intercalation into mammalian DNA .
Q & A
Basic: What are the standard synthetic routes for 1-Methyl-N-(naphthalen-2-yl)benzo[f]quinolin-3-amine, and how are intermediates characterized?
Answer:
A common approach involves reductive amination or Schiff base formation. For example, substituted quinoline-3-carbaldehydes can react with naphthalen-2-amine derivatives under mild conditions (e.g., room temperature, DMF solvent) to form imine intermediates, followed by reduction or stabilization . Intermediates are typically characterized via NMR (e.g., aldehyde proton at ~10 ppm disappearance confirms Schiff base formation) and melting point analysis (see Table 1 in ). Yield optimization often requires controlled stoichiometry (1:1 molar ratio) and catalyst selection (e.g., Pd/NiO for reductive amination, achieving >95% yield under H atmosphere) .
Advanced: How can regioselectivity challenges during quinoline functionalization be addressed in this compound’s synthesis?
Answer:
Regioselectivity in quinoline systems is influenced by electronic and steric factors. For example, the 3-position of quinoline is more nucleophilic due to resonance stabilization, favoring amination at this site. Steric hindrance from the naphthalen-2-yl group can be mitigated using bulky solvents (e.g., DMF) or low-temperature conditions to slow competing pathways . Computational tools (e.g., DFT calculations) may predict reactive sites, while experimental validation via NMR tracking of intermediates is critical .
Basic: What spectroscopic techniques are essential for confirming the structure of this compound?
Answer:
Key techniques include:
- NMR : Aromatic protons in the quinoline and naphthalene moieties appear as multiplet clusters between 7.0–9.0 ppm. The methyl group on the quinoline resonates as a singlet near 2.5 ppm .
- X-ray crystallography : Resolves non-covalent interactions (e.g., N–H⋯N hydrogen bonding) and confirms planar quinoline-naphthalene stacking (bond lengths ~1.35–1.42 Å for C–N) .
- Mass spectrometry : Molecular ion peaks ([M+H]) should align with the exact mass (e.g., calculated for CHN: 361.16 g/mol) .
Advanced: How can conflicting crystallographic data (e.g., bond lengths vs. theoretical models) be resolved?
Answer:
Discrepancies between experimental (X-ray) and computational (DFT) bond lengths may arise from crystal packing effects or solvent interactions. Refinement using SHELXL (e.g., adjusting thermal parameters or applying restraints) improves accuracy . For example, SHELXL’s robust handling of high-resolution data can resolve deviations >0.02 Å in C–C bonds by iteratively refining displacement parameters . Cross-validation against related structures (e.g., quinolin-3-amine derivatives in ) is also critical.
Basic: What biological assays are typically used to evaluate this compound’s activity?
Answer:
- Enzyme inhibition assays : MurA enzyme inhibition (IC) studies via spectrophotometric monitoring of UDP-N-acetylglucosamine enolpyruvyl transferase activity .
- Antimicrobial testing : Minimum inhibitory concentration (MIC) against Gram-positive/negative strains, using standardized protocols (e.g., CLSI guidelines) .
- Cytotoxicity : MTT assays on mammalian cell lines to assess selectivity .
Advanced: How can molecular docking studies be optimized for predicting target binding?
Answer:
- Ligand preparation : Assign correct protonation states (e.g., quinoline N may remain neutral at physiological pH) and generate 3D conformers using software like OpenBabel .
- Receptor flexibility : Incorporate side-chain flexibility in the active site (e.g., MurA enzyme’s Cys115 residue) via induced-fit docking .
- Validation : Compare docking scores (e.g., Glide XP) with experimental IC values. A correlation coefficient >0.7 indicates predictive reliability .
Basic: What solvent systems are optimal for recrystallizing this compound?
Answer:
High-polarity solvents (e.g., ethanol, DMF/water mixtures) are preferred due to the compound’s aromaticity. Slow evaporation at 4°C often yields single crystals suitable for X-ray analysis. reports success with ethanol/water (1:1) for quinolin-3-amine derivatives .
Advanced: How do non-covalent interactions (e.g., π-π stacking) influence this compound’s solubility and aggregation?
Answer:
Quinoline-naphthalene π-π stacking (3.5–4.0 Å separation) reduces solubility in non-polar solvents. Aggregation can be mitigated using surfactants (e.g., Tween-80) or co-solvents (DMSO). Dynamic light scattering (DLS) monitors particle size distribution, while TEM confirms morphology .
Basic: What are common impurities observed during synthesis, and how are they removed?
Answer:
- Unreacted amines : Detected via TLC (R ~0.3 in ethyl acetate/hexane). Removal involves acid-base extraction (e.g., 1M HCl wash).
- Oligomeric byproducts : Column chromatography (silica gel, gradient elution) or preparative HPLC (C18 column, acetonitrile/water) isolates the monomeric product .
Advanced: What strategies improve yield in scale-up synthesis without compromising purity?
Answer:
- Catalyst recycling : Pd/NiO catalysts ( ) can be reused ≥3 times with <5% activity loss by washing with ethanol .
- Flow chemistry : Continuous flow systems reduce reaction time (e.g., from 10 h to 2 h) and improve heat dissipation for exothermic steps .
- In-line analytics : PAT tools (e.g., FTIR probes) monitor reaction progress in real time, minimizing byproduct formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
